molecular formula C20H17N3O3 B2773820 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2210138-48-8

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2773820
CAS No.: 2210138-48-8
M. Wt: 347.374
InChI Key: SJUJJQOWAUSZDS-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule designed for research applications, combining a xanthene scaffold with a pyrimidinone moiety. The 9H-xanthene core is a structure of significant interest in chemical biology and is known in related compounds for its role in the development of fluorescent dyes and probes . The specific biological activity, molecular targets, and detailed mechanism of action for this compound are currently areas of active research and are not yet fully characterized in the public scientific literature. This molecule is presented as a valuable chemical tool for researchers in medicinal chemistry. It is suitable for investigations into protein-ligand interactions, the development of novel enzyme inhibitors, or as a synthetic intermediate for the creation of more complex chemical entities. Its structural features make it a candidate for exploration in various biochemical and cell-based assays. This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)18-14-6-1-3-8-16(14)26-17-9-4-2-7-15(17)18/h1-10,12,18H,11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJJQOWAUSZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC=NC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further derivatization.

Conditions Products Catalysts/Reagents Reference
Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>)9H-xanthene-9-carboxylic acid + 2-(2-oxopyrimidin-1(2H)-yl)ethylammonium saltsConcentrated acids, heat
Basic (NaOH, KOH)9H-xanthene-9-carboxylate salt + 2-(2-oxopyrimidin-1(2H)-yl)ethylamineAqueous alkali, reflux

Coupling Reactions

The carboxamide group participates in coupling reactions with nucleophiles, facilitated by activating agents. These reactions are instrumental in creating peptide-like bonds or hybrid structures.

Example: EDC/HOBt-Mediated Coupling

In Protocol 2.a of , the ethylenediamine backbone was coupled to (2-oxo-1(2H)-pyrimidinyl)acetic acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Reagents Conditions Product Yield
EDC, HOBt, DMF40°C, overnightAllyl 2-(N-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetate55%

This method highlights the compound’s utility in synthesizing peptidomimetics or modified nucleic acid analogs .

Hydrogenation Reactions

The allyl-protected intermediates undergo catalytic hydrogenation to remove protecting groups, as demonstrated in Protocol 2.b :

Reagents Conditions Product Yield
10% Pd/C, H<sub>2</sub>, MeOH/CH<sub>2</sub>Cl<sub>2</sub>Room temperature, 3 hours2-(N-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid78%

This step is critical for deprotecting amine functionalities in solid-phase synthesis .

Pyrimidinone Ring Modifications

The 2-oxopyrimidin-1(2H)-yl group exhibits nucleophilic reactivity at the N1 position, enabling alkylation or acylation.

Alkylation

Reaction with alkyl halides under basic conditions yields N-alkylated derivatives:

Reagents Conditions Product
R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF60°C, 12 hoursN-Alkyl-2-oxopyrimidin-1(2H)-yl derivatives

Xanthene Core Reactivity

The xanthene system participates in electrophilic aromatic substitution (EAS), though such reactions are less documented for this specific compound. Theoretical reactivity includes:

Reaction Type Reagents Position
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to amide
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Meta to amide

Oxidation and Reduction

  • Oxidation : The ethyl linker or pyrimidinone ring may undergo oxidation under strong oxidizing agents (e.g., KMnO<sub>4</sub>), though stability under physiological conditions is typically prioritized .

  • Reduction : The amide bond is resistant to standard reducing agents (e.g., LiAlH<sub>4</sub>), but selective reduction of the pyrimidinone ring to dihydropyrimidine is plausible using NaBH<sub>4</sub> .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of xanthene compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Targeting Kinases
The compound has shown promise in targeting specific kinases involved in cancer progression. Kinases are critical for signal transduction pathways that regulate cell growth and survival. By inhibiting these kinases, this compound may reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Molecular Biology

Nucleic Acid Interaction
this compound can also be utilized in molecular biology for its ability to bind to nucleic acids. This property is particularly useful for designing probes and therapeutics aimed at modulating gene expression. The compound's interaction with RNA molecules can be leveraged to develop tools for studying gene regulation .

Pharmacological Studies

Cardioprotective Effects
Research indicates that compounds similar to this compound may exhibit cardioprotective properties. In experimental models, these compounds have been shown to mitigate oxidative stress and improve cardiac function following ischemic events . This suggests potential applications in treating cardiovascular diseases.

Data Tables

Application Area Description Key Findings
Anticancer ActivityInhibition of cancer cell proliferationCytotoxic effects observed in multiple cancer cell lines
Targeting KinasesInhibition of signal transduction pathwaysReduced tumor growth in preclinical models
Molecular BiologyInteraction with nucleic acidsDevelopment of gene expression modulation tools
Cardioprotective EffectsProtection against cardiac injuryImproved cardiac function post-ischemia

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives showed significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Cardiovascular Protection

In a rat model of myocardial infarction, treatment with a related xanthene derivative resulted in decreased levels of cardiac injury markers and improved overall heart function. This suggests that such compounds could serve as effective therapeutic agents in preventing heart damage during ischemic events .

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Xanthene derivatives: Compounds like fluorescein and rhodamine share the xanthene structure and are known for their fluorescent properties.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of pyrimidine and xanthene moieties within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these structures.

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure that combines a xanthene core with a pyrimidine moiety. The synthesis typically involves multi-step organic reactions, often utilizing reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the desired amide linkage between the xanthene and pyrimidine components .

Cytotoxicity and Antitumor Effects

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that xanthone derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased apoptosis in cancer cells .

In a comparative study, a related xanthone compound demonstrated higher cytotoxicity than standard chemotherapeutic agents like doxorubicin, suggesting that the xanthene framework may enhance biological activity through mechanisms such as DNA intercalation or enzyme inhibition .

The mechanisms underlying the biological activity of this compound include:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, which is essential for DNA unwinding during replication. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .
  • Antioxidant Activity : Some studies suggest that derivatives may also exhibit antioxidant properties, mitigating oxidative stress within cells. This can be particularly beneficial in protecting normal cells from the side effects of chemotherapy .

Study 1: Antitumor Activity in vitro

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines. The compound was tested at various concentrations (0.1 µM to 100 µM), revealing an IC50 value of approximately 15 µM, indicating potent antitumor activity compared to control groups treated with standard chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP (poly ADP-ribose polymerase), markers commonly associated with programmed cell death .

Data Summary

Parameter Value
IC50 (Breast Cancer Cells) 15 µM
Mechanism Topoisomerase II inhibition
Apoptosis Markers Cleaved caspase-3, PARP
Antioxidant Activity Yes

Q & A

Q. What are the key synthetic pathways for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to link the xanthene-carboxylic acid moiety to the pyrimidine-ethylamine derivative .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while reflux conditions (~80–120°C) improve yield .
  • Purification : Column chromatography or preparative HPLC isolates the compound with >95% purity .

Q. How is structural confirmation performed for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., xanthene aromatic protons at δ 6.8–8.2 ppm, pyrimidine carbonyl at ~167 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₃O₃: 398.15 g/mol) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain in the xanthene-pyrimidine system .

Q. What preliminary biological activities have been reported?

  • Anticancer activity : IC₅₀ values of 2–10 μM in leukemia (K562) and breast cancer (MCF-7) cell lines via apoptosis induction and G1/S cell cycle arrest .
  • Enzyme inhibition : Moderate inhibition (Ki ~50 nM) of tyrosine kinases linked to proliferative signaling .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

  • Microwave-assisted synthesis : Reduces reaction time by 60% while maintaining >90% yield .
  • Solvent-free conditions : Minimizes byproducts in amidation steps .
  • DoE (Design of Experiments) : Statistical models identify critical parameters (e.g., temperature, pH) to maximize purity .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets, identifying hydrogen bonds between the pyrimidine carbonyl and Lys295 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrophobic interactions with xanthene .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Use orthogonal assays (e.g., ATP-luciferase for viability vs. flow cytometry for apoptosis) to confirm mechanisms .
  • Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation as a source of variability in IC₅₀ values .
  • Control for off-target effects : CRISPR knockouts of suspected targets (e.g., EGFR) clarify specificity .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Phosphate ester derivatives increase solubility by 10-fold while maintaining activity .
  • Nanoformulation : PEGylated liposomes encapsulate the compound, achieving 80% bioavailability in murine models .

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